4-(4-(Dimethylamino)butyl)aniline
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Overview
Description
4-(4-(Dimethylamino)butyl)aniline is an organic compound with the molecular formula C12H20N2. It consists of a benzene ring substituted with a dimethylamino group and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)butyl)aniline typically involves the reaction of 4-nitroaniline with 4-(dimethylamino)butyl chloride under basic conditions. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction step is often carried out in high-pressure reactors to maximize yield and minimize reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)butyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-(Dimethylamino)butyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)butyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also interact with biological macromolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)butyric acid
Uniqueness
4-(4-(Dimethylamino)butyl)aniline is unique due to its specific structural features, including the presence of both a dimethylamino group and a butyl chain attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[4-(dimethylamino)butyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-14(2)10-4-3-5-11-6-8-12(13)9-7-11/h6-9H,3-5,10,13H2,1-2H3 |
InChI Key |
UVGGCNJUDGIJND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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